Isofagomine, also known as Isofagomine, is a polyhydroxylated piperidine alkaloid originally isolated from the bacterium Streptomyces subrutilus []. It is classified as an iminosugar due to the nitrogen atom replacing the endocyclic oxygen found in typical sugars [, , , , ]. Its structure closely resembles glucose, differing only in the presence of a nitrogen atom instead of the oxygen atom in the ring. This structural similarity allows isofagomine to mimic the transition state of enzymatic reactions catalyzed by glycosidases, making it a potent inhibitor of these enzymes [, , , , , , , , ].
Isofagomine has garnered significant interest in scientific research due to its ability to inhibit various glycosidases, particularly β-glucosidases [, , , , , , , , ]. Its applications range from investigating fundamental enzymatic mechanisms to exploring potential therapeutic avenues for diseases like Gaucher disease and Clostridioides difficile infection [, , , , , , , ].
Afegostat belongs to the class of compounds known as iminosugars, which are structural analogs of carbohydrates. Its IUPAC name is (2S,3R,4R)-2-amino-3,4-dihydroxy-1-pyrrolidinecarboxylic acid, and its chemical formula is with a molar mass of 147.174 g/mol . The compound was administered in the form of its tartrate salt, known as afegostat tartrate .
The synthesis of afegostat involves several key steps, primarily focusing on the construction of its pyrrolidine core. The initial synthetic pathway begins with diacetonide d-mannose, which undergoes a series of reactions including protection and deprotection steps to yield the desired iminosugar structure.
Key synthetic steps include:
Afegostat's molecular structure features a pyrrolidine ring with hydroxyl and amino groups that contribute to its biological activity. The three-dimensional conformation is crucial for its interaction with β-glucocerebrosidase. The presence of hydroxyl groups allows for hydrogen bonding with the enzyme, facilitating its mechanism of action.
The key structural characteristics include:
Afegostat primarily participates in enzyme-substrate interactions rather than undergoing significant chemical transformations itself. Its main reaction involves binding to the misfolded β-glucocerebrosidase enzyme, specifically targeting variants like N370S. This binding stabilizes the enzyme's conformation and enhances its catalytic activity.
The relevant reactions include:
The mechanism of action of afegostat centers on its role as a molecular chaperone. It selectively binds to misfolded forms of β-glucocerebrosidase, particularly those associated with Gaucher's disease mutations such as N370S. By stabilizing these misfolded proteins, afegostat promotes their proper folding and enhances their enzymatic function.
Key points in the mechanism include:
Afegostat exhibits several notable physical and chemical properties:
Afegostat was primarily investigated for its therapeutic application in treating Gaucher's disease. Its role as a chaperone for β-glucocerebrosidase positions it uniquely among treatments aimed at enhancing enzyme function rather than replacing it.
Applications include:
Afegostat is chemically designated as (3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol tartrate. Its free base, isofagomine, is a synthetic iminosugar (a monosaccharide analog) characterized by a nitrogen atom replacing the anomeric carbon and a carbon atom replacing the ring oxygen of glucose. This structural mimicry allows it to bind tightly within the active site of β-glucosidases, including β-glucocerebrosidase. Key structural features include [1] [7] [4]:
Table 1: Synthetic Pathways for Isofagomine (Afegostat Base)
Synthetic Route Starting Material | Key Steps | Total Steps | Overall Yield (%) | Key Advantages/Limitations | Reference Source |
---|---|---|---|---|---|
Levoglucosan | Ring-opening, nitroaldol reaction | 10 | 12 | Early route, moderate yield | [1] |
D-Lyxose | Henry reaction, reductive amination | 13 | 5 | Chiral pool, low yield | [1] |
D-Glyceraldehyde Cyclohexylacetal | Asymmetric synthesis | 8 | 27 | Good yield, enantioselective | [1] |
D-Tartaric Acid | Elaboration of chiral diol | 11 | 5 | Access to enantiopure product | [1] |
Arecoline | Functional group manipulation | 7 | 4 (racemic) | Achiral start, requires resolution | [1] |
Methyl Nicotinate | Reduction, functionalization | 8 | 41 (83% ee) | Efficient, moderate enantioselectivity | [1] |
(±)-Butadiene Monoxide | Enzymatic resolution, epoxidation | 10 | 14 (>99% ee) | High enantioselectivity | [1] |
The synthesis of isofagomine presented significant challenges, particularly in achieving the correct stereochemistry and efficient routes. Early methods relied on chiral pool starting materials like D-lyxose, D-arabinose, L-xylose, or D-tartaric acid, leveraging existing stereocenters but often requiring lengthy protection/deprotection sequences and resulting in low yields. Later, routes from achiral materials like arecoline, methyl nicotinate, or butadiene monoxide were developed, incorporating enzymatic or chemical resolution steps or asymmetric synthesis to control stereochemistry. The route from butadiene monoxide, involving enzymatic resolution using lipase PS and vinyl acetate, provided high enantiomeric excess (>99% ee) [1].
Biophysically, Afegostat exhibits unusual thermodynamic binding properties. Microcalorimetry studies revealed its binding to β-glucosidases is characterized by a positive ΔH° (binding enthalpy), contrasting with the negative ΔH° typically seen for inhibitors like deoxynojirimycin. This suggests binding is driven by a large positive ΔS° (entropy change), potentially related to the release of ordered water molecules upon binding or conformational changes in the enzyme. Afegostat also exhibits a very slow binding kinetics compared to other iminosugar inhibitors, indicating a complex binding mechanism, possibly involving induced fit or protonation state changes [1].
Afegostat's therapeutic rationale is grounded in the molecular pathology of loss-of-function disorders caused by missense mutations. In Gaucher disease, over 300 mutations in the GBA1 gene encoding β-glucocerebrosidase are known. While some are null mutations, many (e.g., N370S, L444P, F213I, G202R) are missense mutations that permit synthesis of a full-length polypeptide but disrupt the protein's native fold. These mutant enzymes retain catalytic potential but exhibit conformational instability. They are recognized as aberrant by the endoplasmic reticulum quality control machinery. This leads to inefficient trafficking, retention in the endoplasmic reticulum, and premature degradation primarily via the ubiquitin-proteasome system, drastically reducing the amount of enzyme reaching its functional site in the lysosome. Consequently, the substrate glucosylceramide accumulates, primarily in macrophages, leading to the visceral and hematological manifestations of Gaucher disease. Crucially, misfolded GBA1 variants are also implicated as major genetic risk factors for Parkinson disease, likely through disruption of α-synuclein metabolism and lysosomal-autophagic flux [8] [10].
Pharmacological chaperones like Afegostat exploit the inherent conformational plasticity of proteins. They function by binding selectively and reversibly to the unstable mutant enzyme (or residual wild-type enzyme) in the neutral pH environment of the endoplasmic reticulum or cytosol. This binding stabilizes the native-like fold or thermodynamically favors its adoption, effectively "masking" features recognized by the quality control system. The Afegostat-enzyme complex is then recognized as functional and allowed to traffic through the Golgi apparatus to the lysosome. Within the acidic environment of the lysosome (pH ~4.5-5.0), Afegostat's affinity for β-glucocerebrosidase decreases significantly due to protonation changes in both the drug and the enzyme's active site. This promotes dissociation of the chaperone, freeing the enzyme to hydrolyze accumulated glucosylceramide. The dissociated Afegostat, being a small molecule, can then diffuse out of the lysosome and be excreted. This pH-dependent binding and release cycle is critical for achieving a therapeutic window where stabilization does not lead to significant enzyme inhibition within the lysosome [5] [7] [10].
Table 2: Theoretical Foundations of Afegostat Action in Protein Misfolding Disorders
Pathological Process in LSDs | Consequence | Afegostat's Pharmacological Chaperone Action | Target Outcome |
---|---|---|---|
Missense GBA1 mutations (e.g., N370S) | Misfolded β-glucocerebrosidase enzyme | Selective binding to misfolded mutant enzyme | Stabilization of functional conformation |
Endoplasmic Reticulum Retention | Premature degradation (ERAD/UPS) | Protection from ER quality control recognition | Escape from ERAD |
Inefficient Lysosomal Trafficking | Deficiency of functional enzyme in lysosome | Facilitation of correct folding for M6P-independent transport | Enhanced Golgi-to-lysosome trafficking (via LIMP-2) |
Reduced Lysosomal Enzyme Activity | Glucosylceramide accumulation (Gaucher cells) | pH-dependent release in lysosome allows substrate hydrolysis | Restoration of catalytic function |
Disrupted α-Synuclein Clearance (Link to Parkinson disease) | Accumulation of neurotoxic α-synuclein aggregates | Potential restoration of lysosomal function & CMA (indirect) | Reduced α-synuclein pathology |
This mechanism targets the underlying proteostasis deficiency by increasing the functional pool of the enzyme within the lysosome, thereby reducing substrate accumulation and alleviating cellular pathology. Its success hinges on the mutant enzyme retaining sufficient residual activity when correctly folded and trafficked. The chaperone effect is mutation-specific, with Afegostat showing particular efficacy for the N370S mutation and other mutations affecting active site proximity or global stability rather than the catalytic residues themselves [5] [7] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7